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Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the enzymatic preparation of spheroplasts from

Saccharomyces cerevisiae using Driselase. It includes information on the mechanism of

action, a summary of relevant quantitative data, and a step-by-step experimental procedure.

Additionally, it features diagrams illustrating the experimental workflow and the yeast cell wall

integrity signaling pathway.

Introduction
Yeast spheroplasts, cells devoid of their rigid cell wall, are invaluable tools in various biological

research areas, including genetics, biochemistry, and molecular biology. They are essential for

procedures such as DNA transformation, organelle isolation, and protein extraction.[1] The

enzymatic removal of the yeast cell wall is a critical step in producing viable spheroplasts.

Driselase, a multi-enzyme preparation derived from the fungus Irpex lacteus (formerly

classified as Basidiomycetes sp.), is an effective agent for this purpose.[2][3] It contains a

mixture of cellulases, hemicellulases, and pectinases that work synergistically to degrade the

complex polysaccharides of the yeast cell wall.[4][5]
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Driselase acts by hydrolyzing the primary structural components of the yeast cell wall, which is

mainly composed of β-glucans and mannoproteins. The cellulase and β-glucanase activities in

Driselase are responsible for breaking down the β-1,3- and β-1,6-glucan polymers that form

the structural backbone of the wall.[2] The other enzymatic activities present in this crude

preparation likely contribute to the digestion of other cell wall components, leading to the

efficient release of spheroplasts.

The process of cell wall removal triggers the Cell Wall Integrity (CWI) signaling pathway in

yeast. This pathway is a crucial cellular stress response mechanism that helps maintain cell

integrity.[6][7][8] The CWI pathway is activated by cell surface sensors that detect cell wall

stress, leading to the activation of the Rho1 GTPase.[6][7] Rho1, in turn, activates Protein

Kinase C (Pkc1), which initiates a MAP kinase cascade (Bck1, Mkk1/2, and Slt2/Mpk1) that

ultimately leads to the transcriptional regulation of genes involved in cell wall synthesis and

remodeling.[9][10] Understanding this pathway is important, as its activation can influence the

physiological state of the resulting spheroplasts.

Quantitative Data Summary
The efficiency of spheroplast formation can be influenced by several factors, including the

yeast strain, growth phase, enzyme concentration, and incubation conditions. The following

table summarizes quantitative data on the use of Driselase for protoplast (spheroplast)

production from fungi.

Enzyme Organism
Enzyme
Concentrati
on (mg/mL)

Osmotic
Stabilizer

Protoplast
Yield
(protoplasts
/mL)

Reference

Driselase
Fusarium

verticillioides
12.5 1 M KCl 1.20 x 107 [4]

Driselase &

Lysing

Enzyme

Eutypella sp. 20 (each) 0.75 M NaCl 6.15 x 106 [11]

Experimental Protocol

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b13393941?utm_src=pdf-body
https://www.benchchem.com/product/b13393941?utm_src=pdf-body
https://www.sigmaaldrich.com/HK/zh/product/sigma/d8037
https://pubmed.ncbi.nlm.nih.gov/15944456/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1197416/
https://journals.asm.org/doi/abs/10.1128/mmbr.69.2.262-291.2005
https://pubmed.ncbi.nlm.nih.gov/15944456/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1197416/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10003619/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5753170/
https://www.benchchem.com/product/b13393941?utm_src=pdf-body
https://www.invivochem.com/driselase.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9019751/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13393941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is a general guideline for the preparation of yeast spheroplasts using Driselase.

Optimization may be required for different yeast strains and specific downstream applications.

Materials:

Yeast culture (Saccharomyces cerevisiae)

Driselase

Sorbitol (for osmotic support)

Dithiothreitol (DTT)

HEPES or Tris buffer

Sterile water

Microscope

Hemocytometer

Centrifuge

Buffers and Solutions:

Pre-treatment Buffer (100 mM HEPES-KOH, pH 9.4, 10 mM DTT): Prepare fresh before use.

Spheroplasting Buffer (50 mM HEPES-KOH, pH 7.2, 1 M Sorbitol): Can be prepared in

advance and stored at 4°C.

Driselase Stock Solution (10 mg/mL in Spheroplasting Buffer): Prepare fresh before use.

Procedure:

Cell Culture and Harvest:

Inoculate a single yeast colony into 50 mL of appropriate liquid medium and grow

overnight at 30°C with shaking to mid-log phase (OD600 of 0.5-1.0).
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Harvest the cells by centrifugation at 3,000 x g for 5 minutes at room temperature.

Discard the supernatant and wash the cell pellet with 25 mL of sterile water. Centrifuge

again as above.

Pre-treatment with DTT:

Resuspend the cell pellet in 5 mL of freshly prepared Pre-treatment Buffer.

Incubate for 15 minutes at room temperature with gentle shaking. This step helps to

reduce disulfide bonds in the cell wall mannoproteins, making the cell wall more

accessible to the enzymes.

Pellet the cells by centrifugation at 3,000 x g for 5 minutes and discard the supernatant.

Enzymatic Digestion:

Gently resuspend the cell pellet in 5 mL of Spheroplasting Buffer.

Add the freshly prepared Driselase stock solution to a final concentration of 0.5-2.0

mg/mL. The optimal concentration should be determined empirically.

Incubate at 30°C with gentle agitation (e.g., 50 rpm) for 15-60 minutes.

Monitoring Spheroplast Formation:

Periodically, take a small aliquot of the cell suspension and mix it with an equal volume of

1% SDS on a microscope slide.

Observe under a phase-contrast microscope. Spheroplasts will lyse in the presence of

SDS ("ghosts"), while intact cells will not.

The reaction is complete when >90% of the cells are converted to spheroplasts.

Harvesting Spheroplasts:

Once the desired level of spheroplasting is achieved, gently pellet the spheroplasts by

centrifugation at 1,000 x g for 5 minutes at 4°C.
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Carefully remove the supernatant.

Gently wash the spheroplast pellet twice with 5 mL of cold Spheroplasting Buffer (without

enzyme).

Downstream Applications:

The resulting spheroplasts can be resuspended in an appropriate buffer for downstream

applications such as lysis for organelle or protein isolation, or for transformation protocols.

Visualizations
Experimental Workflow for Yeast Spheroplast Preparation
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Experimental Workflow for Yeast Spheroplast Preparation
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Caption: A flowchart of the key steps in preparing yeast spheroplasts.
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Yeast Cell Wall Integrity (CWI) Signaling Pathway
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Caption: A simplified diagram of the CWI signaling cascade in yeast.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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